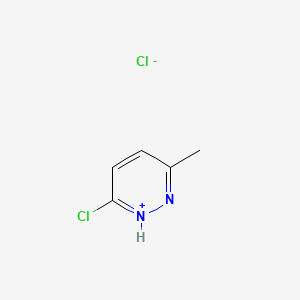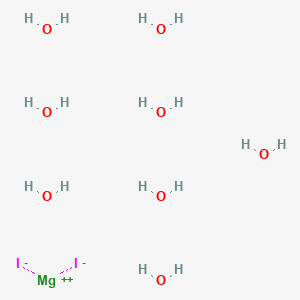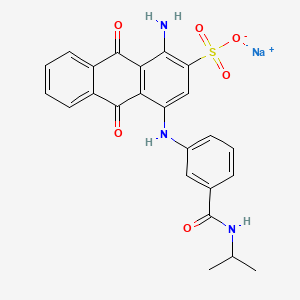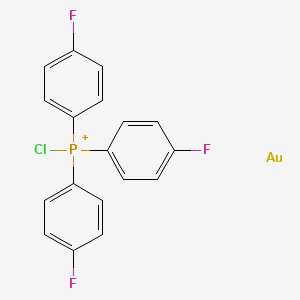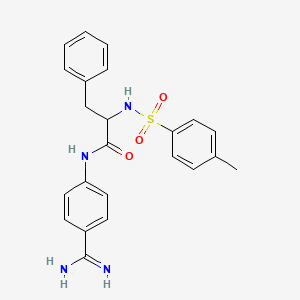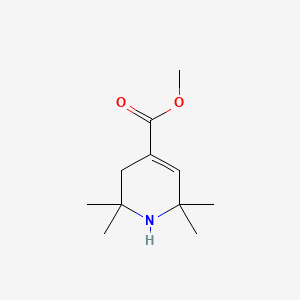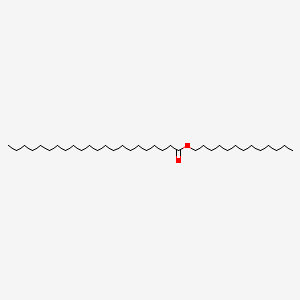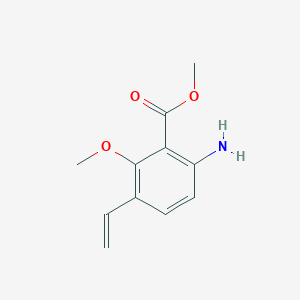
Cyclononadecanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclononadecanone is a macrocyclic ketone with the chemical formula C19H36O It is a large-ring compound that is often used in the fragrance industry due to its musky odor
Métodos De Preparación
Cyclononadecanone can be synthesized through several methods. One common synthetic route involves the dehydroxylation of acyloin. For example, a solution of acyloin in dry dichloromethane can be treated with trimethylsilyl iodide to yield this compound . Industrial production methods often involve the use of vegetable oils as raw materials, which are subjected to ozonization and reduction reactions, followed by cyclization and separation processes .
Análisis De Reacciones Químicas
Cyclononadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclononadecanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other macrocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance industry due to its musky odor.
Mecanismo De Acción
The mechanism of action of cyclononadecanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Its potential antitumor effects could be related to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Cyclononadecanone can be compared with other macrocyclic ketones such as cyclopentadecanone and cycloheptadecanone. These compounds share similar structural features but differ in ring size and specific chemical properties. This compound is unique due to its larger ring size, which can influence its reactivity and interaction with biological targets.
Similar compounds include:
- Cyclopentadecanone
- Cycloheptadecanone
- Cyclododecanone
Propiedades
Número CAS |
6907-38-6 |
|---|---|
Fórmula molecular |
C19H36O |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
cyclononadecanone |
InChI |
InChI=1S/C19H36O/c20-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-19/h1-18H2 |
Clave InChI |
WCBYKNQJGAGAKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCC(=O)CCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
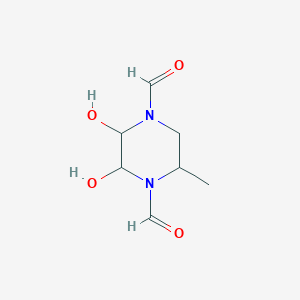
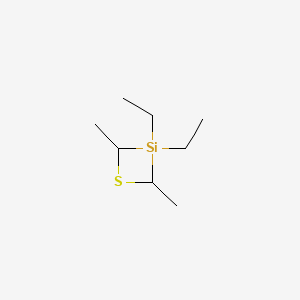
![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
